molecular formula C9H18OSi B2720299 6-(Trimethylsilyl)hex-5-yn-1-ol CAS No. 103437-52-1

6-(Trimethylsilyl)hex-5-yn-1-ol

Cat. No. B2720299
M. Wt: 170.327
InChI Key: ZLWMSSFYDZHCSZ-UHFFFAOYSA-N
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Patent
US04877779

Procedure details

To a mixture of 1-trimethylsilyl(hex-1-yn-6-ol) (32.6 g, 190 mmol) and pyridine (0.38 mL) dissolved in diethyl ether (100 mL) was added slowly phosphorus tribromide (7.1 mL, 75 mmol) in diethyl ether (20 mL). Upon addition a precipitate formed and the heterogeneous solution was stirred at room temperature overnight. The mixture was then heated at reflux for 2.5 hours and, upon cooling, was poured onto ice, washed with water, sodium bicarbonate solution, brine and dried (MgSO4). Evaporation of solvent under reduced pressure gave a residue which was distilled (b.p. 80° C., 3.5 mm Hg) to give 22 g (50%) of product. 1H NMR (CDCl3) δ: 0.14 (s, 9H), 1.64-1.72 (quintet, 2H), 1.91-2.02 (quintet, 2H), 2.27 (t, 2H), 3.44 (t, 2H) ppm.
Quantity
32.6 g
Type
reactant
Reaction Step One
Quantity
0.38 mL
Type
reactant
Reaction Step One
Quantity
7.1 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
50%

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]([CH3:11])([CH3:10])[C:3]#[C:4][CH2:5][CH2:6][CH2:7][CH2:8]O.N1C=CC=CC=1.P(Br)(Br)[Br:19]>C(OCC)C>[CH3:1][Si:2]([CH3:11])([CH3:10])[C:3]#[C:4][CH2:5][CH2:6][CH2:7][CH2:8][Br:19]

Inputs

Step One
Name
Quantity
32.6 g
Type
reactant
Smiles
C[Si](C#CCCCCO)(C)C
Name
Quantity
0.38 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
7.1 mL
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the heterogeneous solution was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon addition a precipitate
CUSTOM
Type
CUSTOM
Details
formed
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2.5 hours
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
upon cooling
ADDITION
Type
ADDITION
Details
was poured onto ice
WASH
Type
WASH
Details
washed with water, sodium bicarbonate solution, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Evaporation of solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
gave a residue which
DISTILLATION
Type
DISTILLATION
Details
was distilled (b.p. 80° C., 3.5 mm Hg)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C[Si](C#CCCCCBr)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 22 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 125.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.